molecular formula C9H11NO4S B1279759 Methyl 4-(sulfamoylmethyl)benzoate CAS No. 110654-40-5

Methyl 4-(sulfamoylmethyl)benzoate

Cat. No. B1279759
M. Wt: 229.26 g/mol
InChI Key: UUHYOFJXOUVLGG-UHFFFAOYSA-N
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Description

Methyl 4-(sulfamoylmethyl)benzoate is a chemical compound that is part of a broader class of sulfonamide compounds. These compounds are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfonamide group is a common feature in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including etherification, sulfonyl chloride formation, amine reactions, and esterification. For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, starts from salicylic acid and involves these steps with optimized reaction conditions to achieve high yields . Similarly, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, involves diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of related sulfonamide compounds. For example, the molecular structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction, revealing the molecule crystallizes in the triclinic system . Additionally, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and 2-diazoacetyl-4′-nitrodiphenyl sulphide were determined by X-ray diffraction, which provided insights into the conformation of these molecules and their intramolecular interactions .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, alkyl 2-(2-benzothiazolylsulfinyl)acetates, which share structural similarities with sulfonamide compounds, have been used as synthetic reagents for sulfinyl-Knoevenagel reactions with aldehydes to produce 4-hydroxyalk-2-enoates, important structures in biologically active natural products . The synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives also highlight the reactivity of these compounds, which can be identified by UV, IR, and 1H NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be characterized using various analytical techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, 1H NMR, 13C NMR, and thermal analysis. Density Functional Theory (DFT) was used to calculate the molecular geometry, vibrational frequencies, atomic charges, and frontier molecular orbitals, which were compared with experimental data . The anticonvulsant sulfamates, which include sulfamic acid esters, were characterized by their crystal structures, revealing the conformation of their rings and the presence of intermolecular hydrogen bonds .

Scientific Research Applications

  • Molecular Weight : 229.26
  • Molecular Formula : C9H11NO4S
  • Physical Form : Solid
  • Storage : Store at room temperature
  • Melting Point : 145-146°C , 130.74°C (Predicted)
  • Boiling Point : 422.81°C at 760 mmHg (Predicted)
  • Density : 1.36 g/cm3 (Predicted)
  • Refractive Index : n20D 1.57 (Predicted)

Safety And Hazards

Methyl 4-(sulfamoylmethyl)benzoate is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-(sulfamoylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYOFJXOUVLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473568
Record name Methyl 4-(sulfamoylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(sulfamoylmethyl)benzoate

CAS RN

110654-40-5
Record name Methyl 4-(sulfamoylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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